Demecolcina Sal de Hidrobromuro

Descripción general

Descripción

Demecolcine Hydrobromide Salt is a chemical compound known for its ability to disrupt cell division. It is an antimitotic agent that binds to tubulin, preventing its polymerization and thereby disrupting microtubules . This compound is used extensively in scientific research due to its ability to induce apoptosis in various cell lines and activate specific signaling pathways.

Aplicaciones Científicas De Investigación

Demecolcine Hydrobromide Salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and studies.

Medicine: It is used in the development of new drugs and therapies, particularly those targeting cancer cells.

Mecanismo De Acción

Target of Action

Demecolcine Hydrobromide Salt primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play crucial roles in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

Demecolcine is a microtubule-depolymerizing drug, similar to vinblastine . It acts by two distinct mechanisms. At very low concentrations, it binds to the plus end of the microtubule, suppressing microtubule dynamics . At higher concentrations, demecolcine promotes microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .

Biochemical Pathways

Demecolcine affects the normal functioning of microtubules, which are integral to the mitotic spindle, a structure necessary for cell division . By depolymerizing microtubules and inhibiting spindle fiber formation, demecolcine arrests cells in metaphase, a stage of mitosis . This disruption of the cell cycle can have downstream effects on cell growth and division .

Pharmacokinetics

It is known that the compound’s action can be influenced by its concentration

Result of Action

The primary result of demecolcine’s action is the arrest of cells in metaphase . This can be used to increase the yield of mitotic cells in a particular phase of the cell cycle, which is useful in karyotyping and cell cycle research . In a medical context, demecolcine has been used to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle .

Action Environment

The action, efficacy, and stability of Demecolcine Hydrobromide Salt can be influenced by various environmental factors. For instance, the concentration of the drug can affect its mode of action . .

Análisis Bioquímico

Biochemical Properties

Demecolcine Hydrobromide Salt interacts with microtubules, a component of the cell’s cytoskeleton . It acts as a microtubule-depolymerizing drug, similar to vinblastine . It binds to the microtubule plus end at very low concentrations, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center .

Cellular Effects

Demecolcine Hydrobromide Salt has significant effects on various types of cells and cellular processes. It depolymerizes microtubules and limits microtubule formation, thus arresting cells in metaphase . This allows for cell harvest and karyotyping to be performed . It has been used medically to improve the results of cancer radiotherapy by synchronizing tumor cells at metaphase, the radiosensitive stage of the cell cycle .

Molecular Mechanism

Demecolcine Hydrobromide Salt exerts its effects at the molecular level through its interactions with microtubules . It binds to the microtubule plus end, suppressing microtubule dynamics . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center . Detached microtubules with unprotected minus ends depolymerize over time .

Temporal Effects in Laboratory Settings

In laboratory settings, Demecolcine Hydrobromide Salt is used to arrest cells in metaphase with no remarkable effect on the biochemical events in mitotic cells or in synchronized G1 and S phase cells . It is typically reconstituted with a sterile balanced salt solution and added to culture medium at a final concentration of 0.4 mg/ml . Cultures are then incubated for 4-6 hours at 37°C .

Metabolic Pathways

The specific metabolic pathways that Demecolcine Hydrobromide Salt is involved in are not clearly defined in the search results. It is known that it interacts with microtubules, which play a crucial role in many cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Demecolcine Hydrobromide Salt involves the reaction of demecolcine with hydrobromic acid. The process typically includes dissolving demecolcine in a suitable solvent such as dichloromethane, followed by the addition of hydrobromic acid. The reaction mixture is then stirred at room temperature until the formation of the hydrobromide salt is complete .

Industrial Production Methods

In industrial settings, the production of Demecolcine Hydrobromide Salt follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Análisis De Reacciones Químicas

Types of Reactions

Demecolcine Hydrobromide Salt undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Demecolcine Hydrobromide Salt can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .

Comparación Con Compuestos Similares

Similar Compounds

Vinblastine: Another microtubule-depolymerizing drug that acts by binding to tubulin and preventing its polymerization.

Uniqueness

Demecolcine Hydrobromide Salt is unique in its specific binding affinity and the pathways it activates. While colchicine and vinblastine also disrupt microtubules, Demecolcine Hydrobromide Salt has distinct molecular targets and mechanisms of action that make it particularly useful in certain research applications .

Propiedades

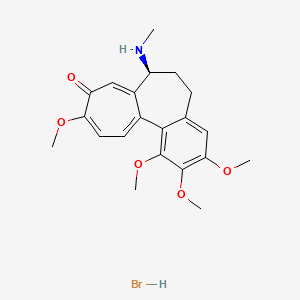

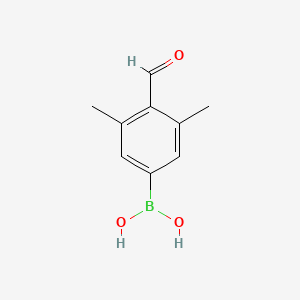

IUPAC Name |

(7S)-1,2,3,10-tetramethoxy-7-(methylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO5.BrH/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15;/h7,9-11,15,22H,6,8H2,1-5H3;1H/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUWJSBRIISJLR-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26BrNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747414 | |

| Record name | (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246817-95-7 | |

| Record name | (7S)-1,2,3,10-Tetramethoxy-7-(methylamino)-6,7-dihydrobenzo[a]heptalen-9(5H)-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-1H-benzo[d]imidazol-7-amine](/img/structure/B571852.png)

![tert-Butyl 5-bromo-2H-spiro[benzofuran-3,4'-piperidine]-1'-carboxylate](/img/structure/B571857.png)

![(5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)(2,6-difluoro-3-(propylsulfonylMethyl)phenyl)Metha](/img/new.no-structure.jpg)

![3-[[4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]propanoic acid;hydrochloride](/img/structure/B571872.png)

![Tert-butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate](/img/structure/B571873.png)

![5-Bromo-6-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B571874.png)